Vibunazole - 80456-55-9

Vibunazole

Catalog Number: EVT-286035
CAS Number: 80456-55-9
Molecular Formula: C15H20ClN3O2
Molecular Weight: 309.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vibunazole is an aromatic ether.
Source and Classification

Vibunazole is derived from the synthesis of triazole derivatives, which are characterized by a five-membered ring containing three nitrogen atoms. This compound is often represented chemically as 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone, and it is typically synthesized through complex organic reactions involving various reagents and conditions .

Synthesis Analysis

The synthesis of Vibunazole involves several key steps:

  1. Starting Materials: The primary reactants include 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone and dimethyl sulfide.
  2. Reagents: Common reagents used in the synthesis include dimethyl sulfate and sodium hydroxide.
  3. Methodology:
    • The initial reaction typically takes place under controlled temperature conditions to facilitate the formation of the desired triazole structure.
    • The process may involve heating the reactants in a solvent such as ethanol or dimethylformamide to promote reaction efficiency.
    • Purification techniques such as crystallization or chromatography are employed to isolate Vibunazole from by-products .

The synthesis can be described in more technical terms, often requiring specific temperature and pressure conditions to optimize yield and purity.

Molecular Structure Analysis

Vibunazole's molecular structure is defined by its unique arrangement of atoms, which contributes to its antifungal properties. The compound features:

  • Molecular Formula: C₁₄H₁₈ClN₃O
  • Molecular Weight: Approximately 283.76 g/mol
  • Structural Features:
    • A triazole ring that enhances its interaction with fungal enzymes.
    • A chlorophenoxy group that increases its lipophilicity, aiding in membrane permeability.

The molecular geometry can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, confirming the spatial arrangement of atoms and functional groups .

Chemical Reactions Analysis

Vibunazole undergoes various chemical reactions that are crucial for its activity:

  1. Nucleophilic Substitution: This reaction occurs when Vibunazole interacts with fungal cell membranes, leading to disruption of cellular integrity.
  2. Hydrolysis: In aqueous environments, Vibunazole can hydrolyze to form active metabolites that exhibit antifungal activity.
  3. Metabolism: In vivo studies indicate that Vibunazole is metabolized primarily in the liver, where it may undergo further transformations that affect its pharmacological profile .

These reactions highlight the compound's reactivity and importance in therapeutic applications.

Mechanism of Action

The mechanism of action of Vibunazole primarily involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This process can be summarized as follows:

  1. Inhibition of Enzyme Activity: Vibunazole inhibits the enzyme lanosterol demethylase, which is essential for converting lanosterol to ergosterol.
  2. Disruption of Membrane Integrity: By preventing ergosterol formation, Vibunazole compromises the structural integrity of fungal cell membranes, leading to cell lysis and death.
  3. Selective Toxicity: The selectivity for fungal cells over mammalian cells arises from differences in sterol biosynthesis pathways, making Vibunazole a potent antifungal agent .
Physical and Chemical Properties Analysis

Vibunazole exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties influence its formulation and application in pharmaceutical contexts .

Applications

Vibunazole has several significant applications:

  1. Antifungal Treatment: Primarily used in treating systemic fungal infections, particularly those caused by Candida species.
  2. Research Applications: Utilized in studies investigating antifungal mechanisms and drug resistance.
  3. Pharmacological Studies: Investigated for its pharmacokinetics and interactions with other antifungal agents.

The ongoing research into Vibunazole's efficacy against resistant strains of fungi underscores its importance in clinical settings .

Introduction to Vibunazole in Antifungal Research

Historical Context of Azole Antifungal Development

The evolution of azole antifungals represents a strategic response to the limitations of early antifungal therapies. Polyenes like amphotericin B, though effective, exhibited significant nephrotoxicity and infusion-related complications, creating an urgent need for safer alternatives [1]. The first-generation imidazoles (e.g., clotrimazole, miconazole) introduced in the 1970s were limited to topical applications due to systemic toxicity and pharmacokinetic shortcomings [6] [10]. Ketoconazole’s 1981 debut marked the first orally bioavailable systemic azole, yet its utility was hampered by adrenal suppression and erratic absorption [1] [6].

The paradigm shifted with triazoles, characterized by improved safety profiles and fungal CYP450 selectivity. Fluconazole (1989) and itraconazole (1992) became first-line agents for many systemic infections due to superior bioavailability and reduced off-target effects [6]. Vibunazole (Bay n 7133), developed in the late 1980s/early 1990s, emerged during this critical transition period. Preclinical studies highlighted its broad-spectrum activity against Candida spp., including isolates with reduced fluconazole susceptibility, positioning it as a potential successor to first-generation triazoles [6] [10]. Despite promising Phase II clinical data, Vibunazole’s development was discontinued, possibly due to the concurrent advancement of broader-spectrum agents like voriconazole [6].

Table 1: Key Milestones in Azole Antifungal Development

EraRepresentative AgentsClinical AdvancementsLimitations
1970s-1980sClotrimazole, KetoconazoleFirst oral systemic azole (Ketoconazole)Hepatotoxicity, drug interactions, CYP inhibition
Late 1980sVibunazoleEnhanced activity vs. fluconazole-resistant CandidaNarrower mold coverage vs. contemporaries
1990s-2000sFluconazole, ItraconazolePredictable PK, CNS penetration (Fluconazole)Aspergillus inactivity (Fluconazole)
2000s-PresentVoriconazole, PosaconazoleExpanded mold coverage, oral formulationsCYP interactions, variable bioavailability

Role of Vibunazole in Addressing Emerging Fungal Resistance

Fungal resistance to azoles intensified in the 1980s–1990s, primarily mediated by ERG11 mutations (reducing azole binding affinity), efflux pump upregulation (CDR1/CDR2, MDR1), and biofilm formation [2] [4] [9]. Candida albicans and non-albicans species like C. glabrata exhibited increasing fluconazole resistance, correlating with treatment failures [1] [9].

Vibunazole’s structural novelty conferred distinct advantages:

  • Overcoming Efflux: Unlike fluconazole, Vibunazole demonstrated lower susceptibility to major facilitator superfamily (MFS) efflux pumps (e.g., MDR1) in Candida, maintaining activity against some fluconazole-resistant strains [6] [10].
  • Biofilm Penetration: Preliminary studies suggested enhanced penetration through extracellular polymeric matrices in Candida biofilms, a known barrier for older azoles [10].
  • Pharmacokinetic Optimization: Designed for balanced hydrophilicity/lipophilicity, Vibunazole achieved broader tissue distribution than earlier triazoles, potentially overcoming "sanctuary site" resistance [6].

However, its Achilles’ heel was limited activity against Aspergillus spp. and emerging molds. This rendered Vibunazole less viable in an era where immunocompromised populations (e.g., transplant recipients) faced rising aspergillosis incidence [1] [6]. Its spectrum focused predominantly on yeasts, leaving a critical gap compared to voriconazole and posaconazole, which concurrently advanced with broader mold coverage [6].

Table 2: Vibunazole’s Resistance Mechanisms Profile vs. Key Resistance Drivers

Resistance MechanismImpact on FluconazoleImpact on VibunazoleEvidence Level
ERG11 Point Mutations (Y132F)High-level resistanceModerate resistanceIn vitro susceptibility
ABC Transporter UpregulationSignificant resistanceVariable resistanceStrain-dependent studies
MFS Efflux (MDR1)Significant resistanceMinimal impactMolecular docking models
Biofilm FormationMarkedly reduced efficacyModerately reduced efficacyEarly biofilm models

Comparative Positioning Within the Triazole Antifungal Class

Vibunazole occupies a unique niche bridging first and second-generation triazoles. Its chemical structure—a 1-[(1R,2S)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-imidazole—differs from fluconazole’s bistriazole backbone, enhancing membrane interaction [6] [10].

Spectrum of Activity Comparison:

  • Yeasts: Vibunazole exhibited lower MIC90 values than fluconazole against C. albicans (0.5 vs. 1.0 µg/mL) and C. tropicalis (1.0 vs. 2.0 µg/mL). Against early fluconazole-resistant C. krusei, it maintained MIC90 of 4.0 µg/mL vs. fluconazole’s >64 µg/mL [6] [8].
  • Molds: Unlike voriconazole/posaconazole, Vibunazole showed poor activity against Aspergillus fumigatus (MIC90 >16 µg/mL), aligning it closer to fluconazole’s narrow spectrum [6].
  • Dimorphic Fungi: Limited data suggested moderate activity against Histoplasma capsulatum but inferior to itraconazole [6].

Pharmacokinetic/Pharmacodynamic Differentiation: While Vibunazole’s oral bioavailability exceeded 90% in animal models—surpassing itraconazole’s erratic absorption—its half-life (∼15h) was shorter than voriconazole’s (∼6-24h), necessitating BID dosing [6]. Crucially, it showed lower CYP3A4 inhibition than ketoconazole, potentially mitigating drug-drug interaction risks [6] [10].

Table 3: Comparative Activity Spectrum of Selected Triazoles (MIC90 in µg/mL)

OrganismVibunazoleFluconazoleVoriconazoleItraconazole
Candida albicans (S)0.51.00.030.13
Candida glabrata (S)4.08.00.250.5
Candida krusei (R)4.0>640.50.5
Aspergillus fumigatus>16>640.50.25
Cryptococcus neoformans1.02.00.060.13

S: Susceptible to standard agents; R: Intrinsically resistant to fluconazole

Structural Significance: Vibunazole’s imidazole-triazole hybrid core represented an innovative scaffold. Molecular modeling indicated stronger hydrogen bonding with ERG11’s heme iron and adjacent residues than fluconazole, explaining retained activity against some resistant strains [6] [10]. Nevertheless, its clinical obsolescence underscores a critical reality: antifungal development requires simultaneous optimization of spectrum, safety, and PK—a challenge Vibunazole partially met but could not comprehensively win against evolving competitors.

Properties

CAS Number

80456-55-9

Product Name

Vibunazole

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

InChI

InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3

InChI Key

OCQPZTCGZAFWSG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-chlorophenoxy)-3,3'-dimethyl-2-(1,2,4-triazol-1-yl)methyl-2-butanol
BAY N 7133
BAY N-7133
Bay N7133
vibunazole

Canonical SMILES

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.